![molecular formula C22H19NO5 B5508054 3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)

3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex benzoic acid derivatives often involves multi-step reactions, including condensation, methylation, bromination, oxidation, and esterification processes. For example, a related compound, 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester, was synthesized from vanillin through bromination, oxidation, and esterification, achieving a total yield of 66.4% (Zha Hui-fang, 2011).

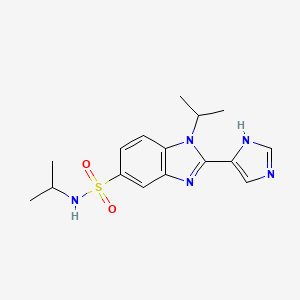

Molecular Structure Analysis

The molecular structure and geometries of benzoic acid derivatives are often confirmed using spectroscopic techniques and theoretical methods such as density functional theory (DFT). For instance, the molecular structures of certain azo-benzoic acids were optimized using the B3LYP density functional theory method (T. Baul et al., 2009).

Chemical Reactions and Properties

Benzoic acid derivatives can undergo a variety of chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism. The extent of these reactions can vary depending on the solvent composition and pH of the medium (T. Baul et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, are crucial for their characterization. For example, the synthesized 3,5-bis(4-aminophenoxy) benzoic acid (35BAPBA) had a high purity melting point of 245.8 ℃ (Xu Yong-fen, 2012).

科学的研究の応用

Polyaniline Doping

A novel class of dopants for polyaniline, including benzoic acid and substituted benzoic acids, demonstrates the potential of using these compounds for enhancing the electrical conductivity of polymers. Benzoic acid doped polyaniline salts exhibit high conductivity, showcasing the applicability of such compounds in advanced technologies (Amarnath & Palaniappan, 2005).

Adsorption and Recovery of Metals

Chemically modified activated carbon, using derivatives like 2-hydroxy-5-methoxy benzoic acid, has shown high efficiency in the adsorption and recovery of cobalt from aqueous solutions. This highlights its potential in environmental remediation and the recovery of valuable metals from waste streams (Gunjate et al., 2020).

Advanced Polyamide Materials

The synthesis of hyperbranched aromatic polyamides from monomers related to benzoic acid derivatives, demonstrating the role of these compounds in the development of new polymeric materials with potential applications in various industries, including electronics and coatings (Yang, Jikei, & Kakimoto, 1999).

Serum Albumin Binding Affinity

The structure-affinity relationship between phenolic acids (derivatives of benzoic acid) and serum albumin has been explored, providing insights into how these compounds can influence the bioavailability and efficacy of pharmaceuticals and nutrients (Yuan et al., 2019).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-[[4-[(4-methoxyphenoxy)methyl]benzoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c1-27-19-9-11-20(12-10-19)28-14-15-5-7-16(8-6-15)21(24)23-18-4-2-3-17(13-18)22(25)26/h2-13H,14H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEITFNDRGRKQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({4-[(4-Methoxyphenoxy)methyl]benzoyl}amino)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5507986.png)

![1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5507990.png)

![2-cyclopentyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5507995.png)

![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)

![5-methyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5508015.png)

![2-(1,3-benzothiazol-2-yl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5508037.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)

![N-cyclopropyl-3-{5-[(5-ethyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5508044.png)

![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)